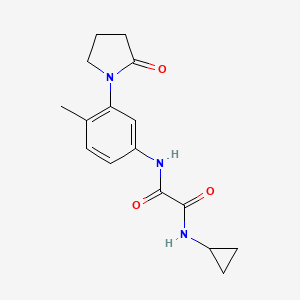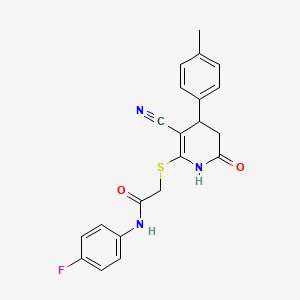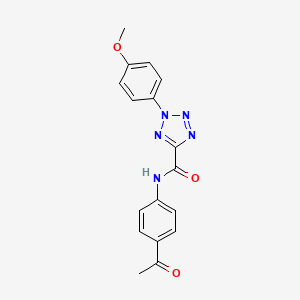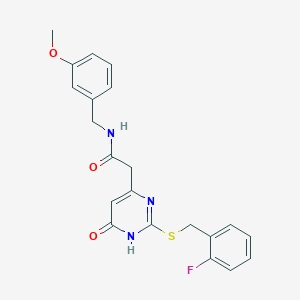
N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl-substituted phenyl ring, and an oxalamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the cyclopropyl amine: This can be achieved through the reaction of cyclopropyl bromide with ammonia or an amine.
Preparation of the substituted phenyl oxalamide: This involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with oxalyl chloride to form the corresponding oxalamide.
Coupling reaction: The final step involves coupling the cyclopropyl amine with the substituted phenyl oxalamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers. Biology : It may serve as a ligand in the study of enzyme interactions and protein binding. Medicine Industry : The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the oxalamide moiety can form hydrogen bonds with target proteins.
相似化合物的比较
N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Similar structure but with different substitution on the phenyl ring.
Uniqueness: N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to the presence of the cyclopropyl group, which can confer distinct chemical and biological properties, such as increased rigidity and enhanced binding interactions.
属性
IUPAC Name |
N-cyclopropyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-5-12(9-13(10)19-8-2-3-14(19)20)18-16(22)15(21)17-11-6-7-11/h4-5,9,11H,2-3,6-8H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGVVTWERTZOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)
![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)
![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2536801.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2536806.png)
![4-(ethanesulfonyl)-N-[(2E)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536807.png)


